molecular formula C12H9F3N2O2 B2988721 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid CAS No. 1439896-54-4

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid

Cat. No.: B2988721
CAS No.: 1439896-54-4
M. Wt: 270.211
InChI Key: VIVLWZCJNBNISG-UHFFFAOYSA-N
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Description

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents that facilitate the formation of the trifluoromethyl group and the subsequent reactions to form the imidazole ring and carboxylic acid group. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid is compared with other similar compounds, such as:

  • Trifluoromethylated benzene derivatives: These compounds share the trifluoromethyl group but differ in their functional groups and core structures.

  • Imidazole derivatives: These compounds have similar imidazole rings but lack the trifluoromethyl group.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-17-5-4-16-10(17)11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLWZCJNBNISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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